![molecular formula C12H12N4OS2 B5791993 5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)

5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

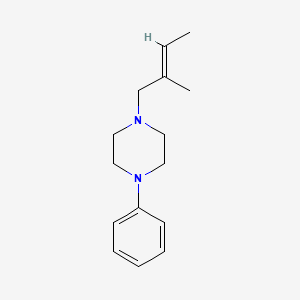

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the incorporation of various substituents to introduce different functional groups. A related study detailed the synthesis of similar thiadiazole compounds, where substituted thiosemicarbazide or thiohydrazide cyclizes into thiadiazole in the presence of manganese(II) nitrate, leading to the formation of various thiadiazole derivatives through the loss of H2O or H2S depending on the starting materials (Dani et al., 2013). These synthetic routes highlight the versatility and complexity of synthesizing thiadiazole derivatives, potentially applicable to the target compound.

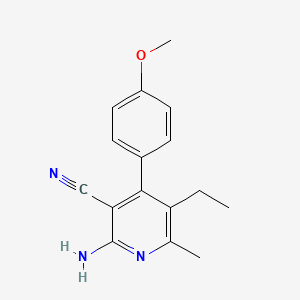

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using X-ray crystallography, demonstrating the stabilization of compounds through intra- and intermolecular hydrogen bonding. The analysis of these structures reveals that thiadiazole compounds can crystallize in various systems, with geometrical optimization performed using DFT methods to compare with crystallographic data (Dani et al., 2013). Such detailed structural analysis is critical for understanding the reactivity and interaction capabilities of the compound.

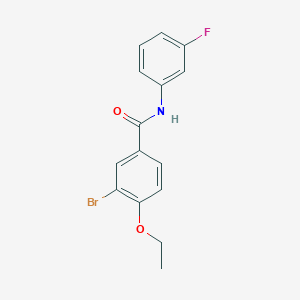

Chemical Reactions and Properties

Thiadiazole derivatives exhibit a wide range of chemical reactions, primarily due to their reactive sites, such as the amine and thiadiazole functionalities. These compounds can undergo nucleophilic substitution, electrophilic addition, and cyclization reactions, making them versatile intermediates in organic synthesis. The electronic properties of thiadiazole rings, including HOMO and LUMO energies, suggest stability and reactivity that could be leveraged in designing new chemical entities (Dani et al., 2013).

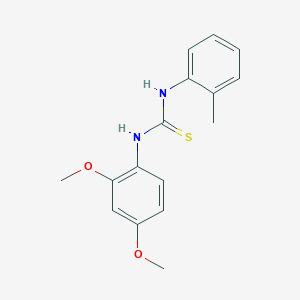

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting points, and crystalline forms, are influenced by their molecular structures. The presence of hydrogen bonding and π-π stacking interactions can affect the compound's solubility and crystallization behavior. Studies have shown that the crystal structures of thiadiazole derivatives are significantly influenced by these non-covalent interactions, leading to diverse crystalline forms and physical properties (Smith & Lynch, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS2/c13-11-14-15-12(19-11)18-7-10(17)16-6-5-8-3-1-2-4-9(8)16/h1-4H,5-7H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBBFJJGHDMIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)

![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)

![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)

![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)

![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)

![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)

![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)

![1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)